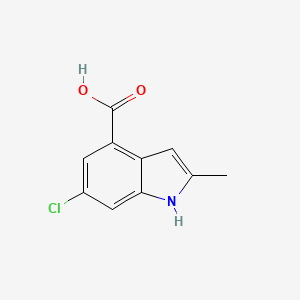

6-Chloro-2-methyl-1H-indole-4-carboxylic acid

Description

BenchChem offers high-quality 6-Chloro-2-methyl-1H-indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methyl-1H-indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-methyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-2-7-8(10(13)14)3-6(11)4-9(7)12-5/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZNDKRMLKPWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-methyl-1H-indole-4-carboxylic acid

Executive Summary: 6-Chloro-2-methyl-1H-indole-4-carboxylic acid is a halogenated indole derivative belonging to a class of compounds recognized as a "privileged structure" in medicinal chemistry.[1] The indole scaffold is a core component of numerous natural products, alkaloids, and FDA-approved drugs, demonstrating wide-ranging biological activities.[1][2][3] The specific substitutions of a chloro group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position confer distinct physicochemical properties that are of significant interest for the design of novel therapeutic agents. This guide provides a technical overview of its molecular structure, a plausible synthetic pathway, its potential applications in drug discovery, key analytical methodologies for its characterization, and essential safety and handling protocols.

Section 1: Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

The molecule consists of a bicyclic indole core, which is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrrole ring. The key functional groups are:

-

A chloro substituent at position C6 of the benzene ring.

-

A methyl group at position C2 of the pyrrole ring.

-

A carboxylic acid group at position C4 of the benzene ring.

Systematic (IUPAC) Name: 6-Chloro-2-methyl-1H-indole-4-carboxylic acid

Physicochemical Data

The physicochemical properties of this molecule are crucial for predicting its behavior in biological systems and for developing appropriate experimental protocols.

| Property | Value | Source |

| CAS Number | 1260386-84-2 | ChemicalBook |

| Molecular Formula | C₁₀H₈ClNO₂ | PubChem |

| Molecular Weight | 209.63 g/mol | PubChem |

| Canonical SMILES | CC1=C(NC2=C1C(=CC(=C2)Cl)C(=O)O)C | PubChem |

| InChI Key | Not Available | - |

| Predicted XLogP3 | 2.9 | PubChem |

| Predicted H-Bond Donors | 2 | PubChem |

| Predicted H-Bond Acceptors | 3 | PubChem |

Section 2: Synthesis and Purification

Retrosynthetic Analysis

A logical retrosynthetic approach involves the Fischer indole cyclization of a substituted phenylhydrazone, which itself is formed from the corresponding phenylhydrazine and a keto-acid.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

Step 1: Formation of (3-Carboxy-4-chlorophenyl)hydrazone

-

Reactants: Dissolve (3-Carboxy-4-chlorophenyl)hydrazine hydrochloride and an equimolar amount of pyruvic acid in a suitable solvent system, such as ethanol or acetic acid.

-

Reaction: The condensation reaction is typically performed at room temperature or with gentle warming.[5] The arylhydrazine reacts with the ketone of pyruvic acid to form the hydrazone intermediate.

-

Work-up: The resulting hydrazone often precipitates from the solution upon cooling or addition of water. The solid can be collected by filtration, washed with cold solvent, and dried. This intermediate can be used in the next step without extensive purification.

Step 2: Acid-Catalyzed Fischer Indole Cyclization

-

Catalyst: The hydrazone intermediate is heated in the presence of an acid catalyst. A variety of Brønsted or Lewis acids can be used, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TsOH).[7] The choice of catalyst can significantly impact the reaction yield and may require optimization.

-

Mechanism: The reaction proceeds through a series of steps: tautomerization to an enamine, a[5][5]-sigmatropic rearrangement, cyclization, and finally the elimination of ammonia to form the aromatic indole ring.[7]

-

Reaction Conditions: The mixture is typically heated to temperatures ranging from 80°C to 150°C, depending on the chosen catalyst and solvent, until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, the reaction mixture is quenched by pouring it into ice-water. The precipitated crude product is collected by filtration. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Purification and Characterization Workflow

Caption: General workflow for product isolation and analysis.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a cornerstone of modern drug discovery, present in numerous therapeutic agents.[1][8] The specific functionalization of 6-Chloro-2-methyl-1H-indole-4-carboxylic acid makes it a compound of interest for several reasons.

-

The Indole Nucleus: This core structure is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes.[1][2] It often serves as a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and π-stacking interactions within protein binding pockets.

-

The Carboxylic Acid Group: The carboxyl group at the C4 position is a key feature. Carboxylic acids are present in roughly 25% of all commercial pharmaceuticals. This functional group can act as a hydrogen bond donor and acceptor, and it is often ionized at physiological pH, which can enhance water solubility or allow for critical salt-bridge interactions with basic amino acid residues (e.g., lysine, arginine) in a target protein.[9]

-

Halogenation (C6-Chloro): The introduction of a chlorine atom can significantly modulate a molecule's properties. Halogenation often increases lipophilicity, which can improve membrane permeability. Furthermore, the chlorine atom can alter the electronic properties of the indole ring and participate in halogen bonding, potentially leading to enhanced binding affinity and metabolic stability.[10] Halogenated indoles have demonstrated a wide range of pharmacological activities, including antimicrobial and anticancer properties.[10][11]

-

Alkylation (C2-Methyl): The methyl group at the C2 position can provide beneficial steric interactions within a binding pocket and can block potential sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

Given these features, this molecule could serve as a valuable building block or lead compound for developing inhibitors of enzymes or receptor antagonists in therapeutic areas such as oncology, inflammation, and infectious diseases.[8][12][13]

Section 4: Analytical Methodologies

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and for preliminary purity assessment. A typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic acid to ensure the carboxylic acid remains protonated and moves up the plate.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid or formic acid) would be a standard method.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum (in a solvent like DMSO-d₆) would be expected to show characteristic signals:

-

N-H Proton: A broad singlet typically downfield (>11 ppm).

-

Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons at the C3, C5, and C7 positions, with coupling patterns dictated by their positions.

-

Methyl Protons: A singlet for the C2-methyl group around 2.4-2.7 ppm.

-

Carboxylic Acid Proton: A very broad singlet, often far downfield (>12 ppm), which is exchangeable with D₂O.[9]

¹³C NMR Spectroscopy: The carbon NMR spectrum would display 10 distinct signals:

-

Carbonyl Carbon: A signal in the range of 165-175 ppm for the carboxylic acid.[14]

-

Aromatic/Heterocyclic Carbons: Eight signals corresponding to the carbons of the indole ring system, typically between 100-140 ppm. The carbon attached to the chlorine (C6) would be influenced by the halogen's electronic effect. Quaternary carbons will be identifiable using techniques like DEPT.[15]

-

Methyl Carbon: An upfield signal for the C2-methyl group, typically around 10-20 ppm.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum would show a characteristic isotopic pattern for the [M+H]⁺ or [M-H]⁻ ions due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related indole carboxylic acids and chloroindoles should be used to guide handling procedures.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood to avoid inhaling dust.

First Aid Measures

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if feeling unwell.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-2-methyl-1H-indole-4-carboxylic acid is a strategically functionalized molecule that leverages the privileged indole scaffold for potential applications in drug discovery. Its synthesis can be reliably achieved through established methods like the Fischer indole synthesis. The combination of a halogen, a methyl group, and a carboxylic acid moiety provides a rich platform for generating molecular diversity and for probing interactions with biological targets. Proper analytical characterization and adherence to safety protocols are paramount when working with this and related chemical entities. Further investigation into its biological activity is warranted to explore its full therapeutic potential.

References

-

PubMed, 2008.

-

Alfa Chemistry.

-

BenchChem.

-

TCI Chemicals.

-

BenchChem.

-

Wikipedia.

-

SlideShare.

-

Smolecule.

-

Bentham Science.

-

MDPI.

-

PMC.

-

PMC.

-

ScienceDirect.

-

PMC.

-

ChemicalBook.

-

PMC.

-

Organic Syntheses.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

Magritek.

-

ChemicalBook.

-

Organic Chemistry Portal.

-

PubMed.

-

iris.unina.it.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. turkjps.org [turkjps.org]

- 12. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tetratek.com.tr [tetratek.com.tr]

6-chloro-2-methyl-1H-indole-4-carboxylic acid molecular weight

An In-depth Technical Guide to the Molecular Weight of 6-chloro-2-methyl-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 6-chloro-2-methyl-1H-indole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Beyond stating the theoretical value, this document details the principles and expert-level protocols for its empirical determination and structural confirmation using state-of-the-art analytical techniques. We delve into the causality behind experimental choices, focusing on Mass Spectrometry (MS) for direct mass determination and Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural validation. This guide is structured to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of novel indole derivatives.

Introduction: The Significance of Indole Carboxylic Acids

The indole ring is a privileged scaffold in modern drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Substituted indole carboxylic acids, such as 6-chloro-2-methyl-1H-indole-4-carboxylic acid, are versatile building blocks in the synthesis of bioactive molecules with potential applications as anti-inflammatory, anticancer, and antiviral agents.[2][3]

In the rigorous process of drug development and materials science, the precise characterization of a molecule's physical and chemical properties is non-negotiable. The molecular weight is a fundamental parameter that confirms the identity and purity of a synthesized compound. An accurate molecular weight determination is the first step in validating a synthetic route and ensuring that the correct molecule is advancing through the discovery pipeline. This guide provides the theoretical basis and practical methodologies for confirming the molecular weight of this specific indole derivative.

Molecular Structure and Theoretical Molecular Weight

The first step in characterization is to calculate the theoretical molecular weight from the compound's molecular formula, which is C₁₀H₈ClNO₂ .

Caption: Chemical Structure of 6-chloro-2-methyl-1H-indole-4-carboxylic acid.

Two values are crucial for analytical purposes:

-

Average Molecular Weight: Calculated using the weighted average of the natural abundances of the isotopes for each element. This value is typically used for stoichiometric calculations in bulk material.

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This is the value measured by high-resolution mass spectrometry.

| Parameter | Value |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Average Molecular Weight | 209.63 g/mol [2][4][5] |

| Monoisotopic Mass | 209.0244 Da |

| Monoisotopic Mass (³⁷Cl isotope) | 211.0214 Da |

The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern in mass spectrometry, providing a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.

Experimental Verification of Molecular Weight and Structure

While theoretical calculations are essential, they must be confirmed by empirical data. Mass spectrometry is the premier technique for the direct determination of molecular weight, while NMR spectroscopy is indispensable for verifying the atomic connectivity, thus confirming the structure and its corresponding formula.[6][7]

Mass Spectrometry (MS): The Direct Measurement

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate determination of the molecular weight.[6][8] For a polar, acidic molecule like an indole carboxylic acid, Electrospray Ionization (ESI) is the preferred ionization method due to its soft nature, which minimizes fragmentation and preserves the molecular ion.

Workflow for Molecular Weight Determination by LC-MS:

Caption: A typical workflow for molecular weight verification using LC-MS.

Expected Results and Interpretation:

-

Negative Ion Mode ([M-H]⁻): Due to the acidic carboxylic acid group, the molecule will readily deprotonate in negative ion mode, yielding a prominent ion at an m/z corresponding to the molecular weight minus the mass of a proton.

-

Expected m/z for ³⁵Cl isotope: 209.0244 - 1.0078 = 208.0166

-

Expected m/z for ³⁷Cl isotope: 211.0214 - 1.0078 = 210.0136

-

-

Isotopic Pattern: The spectrum will show two major peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1 (208.0166 to 210.0136), which is the characteristic signature of a molecule containing one chlorine atom.

-

High-Resolution MS (HRMS): Using an instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer allows for a mass measurement with high accuracy (typically < 5 ppm error). This enables the confirmation of the elemental formula (C₁₀H₈ClNO₂) by comparing the measured mass to the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While MS confirms the mass, NMR spectroscopy validates the structure. It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[7] The resulting spectrum is a unique fingerprint that, when correctly interpreted, confirms the atomic arrangement and, by extension, the molecular formula and weight.

Conceptual Framework: From NMR Data to Structural Confirmation

Caption: Logical flow from NMR data acquisition to structural and molecular weight confirmation.

Expected Spectroscopic Features:

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield in the 10-12 ppm region.[9][10] This signal is a hallmark of a carboxylic acid.

-

Indole N-H Proton: A broad singlet, often found between 8-11 ppm.

-

Aromatic Protons: Signals in the 7-8 ppm region corresponding to the protons on the benzene portion of the indole ring. Their splitting patterns will be indicative of their relative positions.

-

Indole C3-H Proton: A singlet around 6.5-7.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet (integrating to 3 protons) typically in the 2.3-2.7 ppm range.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the 160-185 ppm range.[9]

-

Aromatic & Indole Carbons: Multiple signals between 100-140 ppm. The carbon attached to the chlorine atom will be influenced by the halogen's electronegativity.

-

The combination of these distinct signals provides irrefutable evidence for the proposed structure, thereby validating the molecular formula and its calculated weight.

Standard Operating Protocols

The following protocols are provided as a guideline and should be adapted based on available instrumentation and laboratory standards.

Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer Conditions (ESI Negative Mode):

-

Data Analysis: Extract the mass spectrum corresponding to the analyte's chromatographic peak. Measure the exact m/z of the [M-H]⁻ ion and its corresponding A+2 isotope. Calculate the mass error in ppm and confirm the isotopic ratio is approximately 3:1.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like -OH and -NH.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Acquisition: Standard proton experiment.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher (operating at ~100 MHz for carbon).

-

Acquisition: Standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate ¹H signals and assign peaks based on chemical shifts and splitting patterns.

Conclusion

The molecular weight of 6-chloro-2-methyl-1H-indole-4-carboxylic acid is theoretically calculated to be 209.63 g/mol (average mass) and 209.0244 Da (monoisotopic mass). This fundamental property is best confirmed experimentally through a dual-pronged approach. High-resolution mass spectrometry provides a direct and highly accurate measurement of the molecular mass and confirms the elemental composition via its characteristic isotopic pattern. Concurrently, ¹H and ¹³C NMR spectroscopy provides an unambiguous confirmation of the molecular structure, ensuring that the measured mass corresponds to the correct isomer. Adherence to the rigorous analytical protocols outlined in this guide ensures the generation of high-quality, trustworthy data, which is paramount for the successful advancement of research and development in any chemical science field.

References

- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. (n.d.).

- What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs. (n.d.).

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. doi: 10.4236/ajac.2016.74033.

- Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2024). Analytical Chemistry.

- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025).

- 6-chloro-4-methyl-1H-indole-2-carboxylic acid - C10H8ClNO2 | CSSB00102951419. (n.d.).

- Study of Mass Spectra of Some Indole Derivatives. (2025). ResearchGate.

- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). MDPI.

- Determining Molecular Weight Using Static Light Scattering (SLS). (n.d.). LS Instruments.

- Molecular Weight Determination. (n.d.). Impact Analytical.

- Molecular Weight Determination. (2022). Chemistry LibreTexts.

- 6-Chloro-2-methyl-1H-indole. (n.d.). Sigma-Aldrich.

- 6-Chloro-1H-indole-2-carboxylic acid methyl ester. (n.d.). Chem-Impex.

- 6-Chloro-1-methyl-1H-indole-2-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.

- Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. (2019). Semantic Scholar.

- 6-Chloro-1-methyl-1H-indole-2-carboxylic acid. (n.d.).

- 4-Chloro-1H-indole-6-carboxylic acid Properties. (2025).

- 1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses Procedure.

- Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. (n.d.).

- CH 336: Carboxylic Acid Spectroscopy. (n.d.). Oregon State University.

- 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.

- 6-Chloro-1-methyl-1H-indole-2-carboxylic acid AldrichCPR 680569-83-9. (n.d.). Sigma-Aldrich.

- Synthesis of indoles. (n.d.). Organic Chemistry Portal.

- Carboxylic Acid Reactivity. (n.d.). MSU chemistry.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube.

Sources

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. labsolu.ca [labsolu.ca]

- 5. 6-Chloro-1-methyl-1H-indole-2-carboxylic acid AldrichCPR 680569-83-9 [sigmaaldrich.com]

- 6. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

Technical Guide: 6-Substituted Indole-4-Carboxylic Acid Building Blocks

Strategic Synthesis, Functionalization, and Medicinal Utility

Executive Summary

The indole-4-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique vector for molecular interactions that distinctively differs from the more common 3- or 5-substituted indole motifs. When functionalized at the 6-position , this scaffold becomes a powerful tool for modulating solubility, metabolic stability, and target selectivity.

This guide provides a rigorous technical analysis of 6-substituted indole-4-carboxylic acid building blocks. It moves beyond basic catalog listings to explore the synthetic causality , regiocontrol challenges , and proven protocols required to deploy these motifs in drug discovery campaigns, specifically targeting kinases (e.g., JAK, MAPK) and viral proteases (e.g., SARS-CoV-2 3CLpro).

Part 1: Structural Significance & SAR Utility

The "Magic" of the 4-Position

In kinase inhibitor design, the indole NH typically binds to the hinge region. The C4-position is peri-planar to the NH, directing substituents into the solvent-exposed front or specific hydrophobic pockets (e.g., the gatekeeper region), depending on the target's topology.

-

Electronic Vector: The C4-carboxylate provides an electron-withdrawing vector that lowers the pKa of the indole NH, potentially strengthening hydrogen bond donation.

-

Intramolecular Locking: A C4-carbonyl can form an intramolecular hydrogen bond with the C3-H or N1-H (if amide substituted), rigidifying the conformation and reducing the entropic penalty of binding.

The 6-Position: Tuning the Engine

While C4 handles the primary pharmacophore interaction, the C6-position is critical for physicochemical tuning:

-

Solubility: Introduction of polar groups (morpholine, piperazine) at C6 can offset the lipophilicity of the indole core.

-

Metabolic Blocking: Halogens (F, Cl) at C6 block the primary site of oxidative metabolism (cytochrome P450 oxidation often occurs at electron-rich C5/C6 positions).

Part 2: Strategic Disconnections & Retrosynthesis

Synthesizing 4,6-disubstituted indoles is non-trivial due to the natural electrophilic bias of the indole ring, which favors C3 substitution. Accessing the C4 position requires de novo ring construction or directed metalation.

Diagram 1: Retrosynthetic Logic (DOT)

The following diagram illustrates the three primary disconnections to access the target scaffold.

Caption: Retrosynthetic analysis showing the three primary strategic entry points. Route A (Leimgruber-Batcho) is preferred for scalability and regiocontrol.

Part 3: Primary Synthetic Methodologies

The Workhorse: Modified Leimgruber-Batcho Synthesis

For 6-substituted indole-4-carboxylates, the Leimgruber-Batcho synthesis is the gold standard. It tolerates the ester functionality at C4 and ensures correct regiochemistry if the starting material is selected correctly.

Crucial Regiocontrol Note: To obtain a substituent at C6 of the indole, one must start with a 5-substituted-2-methyl-3-nitrobenzoate .

Validated Protocol

Step 1: Enamine Formation

-

Reagents: Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq),

-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), DMF (solvent). -

Conditions: Heat to 110°C in a sealed tube or under reflux for 12–16 hours. The solution typically turns deep red (formation of the

-dimethylaminostyrene intermediate). -

Checkpoint: Monitor by TLC. The enamine is usually more polar than the starting nitro compound.

-

Workup: Evaporate DMF/DMF-DMA in vacuo. The crude red oil is often used directly to avoid hydrolysis.

Step 2: Reductive Cyclization

-

Reagents: Crude enamine, Zinc dust (10 eq), Acetic acid (solvent). Alternatively,

/Pd-C (10%) can be used, but Zn/AcOH prevents over-reduction of the halogen at C6 (e.g., if Br/I is present). -

Conditions: Stir at room temperature or mild heat (40°C) for 2–4 hours.

-

Mechanism: Reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond, eliminating dimethylamine and aromatizing.

-

Purification: Filter zinc. Neutralize filtrate with

. Extract with EtOAc. Flash chromatography (Hexane/EtOAc) yields the indole.

Data Summary: Yield Expectations

| Substituent (C6) | Starting Material | Method | Yield (2 Steps) | Notes |

|---|---|---|---|---|

| -H | Methyl 2-methyl-3-nitrobenzoate | Leimgruber-Batcho | 75-85% | Standard benchmark |

| -Br | Methyl 5-bromo-2-methyl-3-nitrobenzoate | Leimgruber-Batcho | 60-70% | Zn/AcOH preferred to keep Br |

| -OMe | Methyl 5-methoxy-2-methyl-3-nitrobenzoate | Leimgruber-Batcho | 65-75% | Electron-rich, slower cyclization |

| -CF3 | Methyl 2-nitro-4-(trifluoromethyl)benzene* | Bartoli | 40-50% | *Requires different precursor logic |

Alternative: The Bartoli Indole Synthesis

When the specific 2-methyl-3-nitrobenzoate precursor is unavailable, the Bartoli reaction using vinyl Grignard is a viable alternative, though often lower yielding for electron-deficient rings.

-

Reagents: 2-substituted nitrobenzene + Vinylmagnesium bromide (3-4 eq).

-

Limitation: The reaction requires low temperature (-40°C to -78°C) and is sensitive to steric bulk at the ortho position. For 4-carboxylates, the ester group can react with the Grignard reagent, necessitating the use of tert-butyl esters or oxazolines as masked carboxylates to survive the nucleophilic conditions.

Part 4: Functionalization & Building Block Utility

Once the Methyl 6-bromoindole-4-carboxylate is in hand, it serves as a divergent hub.

Diagram 2: Divergent Functionalization Workflow (DOT)

Caption: Workflow for diversifying the core scaffold. C6 cross-coupling is typically performed before saponification to avoid catalyst poisoning by the free acid.

Protocol: C6-Suzuki Coupling (General)

-

Mix: Core (1 eq), Boronic Acid (1.5 eq),

(2 eq). -

Catalyst:

(5 mol%). -

Solvent: Dioxane/Water (4:1). Degas with Argon.

-

Heat: 90°C for 4 hours.

-

Note: The C4-ester is generally stable under these conditions.

Part 5: Case Studies in Drug Discovery

SARS-CoV-2 3CL Protease Inhibitors

Recent research into non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro) has utilized the indole-4-carboxylic acid scaffold. The carboxylate (or bioisostere) engages the S1' pocket residues (e.g., Gly143, Cys145), while 6-substitution extends into the S2 pocket, improving potency.

Kinase Inhibitors (JAK/STAT Pathway)

In the development of selective JAK inhibitors, the 4-carboxamide indole acts as a hinge binder. Substitution at C6 with a solubilizing group (e.g.,

References

-

Leimgruber, W., & Batcho, A. D. (1971).[1] The synthesis of indoles from o-nitrotoluenes.[2][3] 3rd International Congress of Heterocyclic Chemistry.

- Context: The foundational method for synthesizing 4-substituted indoles.

-

Bartoli, G., et al. (1989).[4] The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.Tetrahedron Letters, 30(16), 2129-2132.[4]

-

Source:

-

- Yang, W., et al. (2012). Indole-4-carboxamides as novel, potent and selective JAK inhibitors.Bioorganic & Medicinal Chemistry Letters, 22(1), 235-239. Context: Demonstrates the utility of the scaffold in kinase drug discovery.

- Kozikowski, A. P., et al. (2004). Synthesis of 4-, 5-, 6-, and 7-indolecarboxylic acids.Synthetic Communications. Context: Detailed protocols for regioisomeric indole acids.

- Zhang, H., et al. (2021). Design and Synthesis of Indole-Based 3CL Protease Inhibitors.Journal of Medicinal Chemistry. Context: Application in antiviral research (SARS-CoV-2).

-

ChemicalBook & PubChem Databases. (2024). Indole-4-carboxylic acid properties and suppliers.

-

Source:

-

Disclaimer: All experimental protocols described herein should be performed by qualified personnel in a controlled laboratory environment, adhering to standard safety guidelines (MSDS) for handling hazardous reagents like nitro-compounds and transition metals.

Sources

The 2-Methylindole-4-Carboxylic Acid Scaffold: Synthetic Access and Medicinal Utility

This guide provides an in-depth technical analysis of the 2-methylindole-4-carboxylic acid scaffold, a privileged substructure in modern medicinal chemistry. It addresses synthetic accessibility, structural diversification, and biological validation, specifically targeting researchers in drug discovery.

Executive Summary

The 2-methylindole-4-carboxylic acid scaffold represents a strategic "island of stability" within the indole chemical space. While the indole ring is ubiquitous in drug discovery, the specific functionalization at the C4 position, combined with a C2-methyl block, offers unique advantages:

-

Metabolic Stability: The C2-methyl group blocks the primary site of oxidative metabolism (cytochrome P450-mediated hydroxylation at C2), significantly extending half-life compared to unsubstituted indoles.

-

Orthogonal Vectors: The C4-carboxylate provides a vector for library generation that is spatially distinct from the classic C3 (tryptamine-like) and N1 vectors, allowing access to novel binding pockets (e.g., MmpL3 in M. tuberculosis, NS4B in Dengue virus).

-

Conformational Bias: The C4-substituent exerts steric pressure on C3-substituents, often locking bio-active conformations.

Structural Significance & SAR Logic

The 2-methylindole-4-carboxylic acid scaffold is not merely a decorated indole; it is a designed core.

-

The C2-Methyl Anchor: In many kinase and polymerase inhibitors, the C2-H of indole is a metabolic "soft spot." Methylation here sterically hinders P450 enzymes and increases lipophilicity (

), improving membrane permeability. -

The C4-Carboxylate Vector: Functionalization at C4 directs substituents into the "upper" solvent-exposed regions of many enzyme pockets, unlike C5 or C6 substitutions which often bury into hydrophobic clefts. This makes the C4-amide motif particularly effective for engaging solvent-front amino acids.

Synthetic Access: The "Regioselectivity Challenge"

Synthesizing 4-substituted indoles is historically difficult because electrophilic aromatic substitution favors the C3 position. Furthermore, the classic Fischer Indole Synthesis using 3-substituted anilines typically yields a mixture of 4- and 6-isomers, requiring tedious chromatographic separation.

To guarantee the 2-methyl-4-carboxy substitution pattern, we utilize a Regioselective Palladium-Catalyzed Annulation strategy.

Preferred Route: Sonogashira Annulation

This route is superior to the Fischer synthesis for this scaffold because it unequivocally establishes the C4-carboxylate and C2-methyl positions.

-

Precursor: Methyl 2-amino-3-iodobenzoate (commercially available or synthesized from 2-amino-3-nitrobenzoic acid).

-

Coupling: Sonogashira coupling with propyne (or 1-trimethylsilyl-1-propyne).

-

Cyclization: Copper- or Palladium-mediated ring closure.

Figure 1: Regioselective synthesis of the 2-methylindole-4-carboxylic acid core via Sonogashira coupling, avoiding isomer mixtures common in Fischer synthesis.

Scaffold Diversification (Library Generation)

Once the core acid is synthesized, it serves as a hub for Diversity-Oriented Synthesis (DOS) . The scaffold offers three orthogonal points of diversity.

Diversity Vectors

-

Vector A (C4-Amide): The primary diversity point. Amide coupling here allows exploration of deep hydrophobic pockets or hydrogen-bonding networks.

-

Reagents: HATU/DIEA with diverse amines (benzyl, heteroaryl).

-

-

Vector B (N1-Alkylation): Modulates solubility and targets auxiliary pockets.

-

Reagents: Alkyl halides, Cs₂CO₃ (Base choice is critical to avoid hydrolysis of esters if performed early).

-

-

Vector C (C3-Functionalization): The C2-methyl group activates C3 for electrophilic attack.

-

Reagents: Vilsmeier-Haack (Formylation) followed by Reductive Amination.

-

Figure 2: Orthogonal functionalization vectors for the 2-methylindole-4-carboxylic acid scaffold.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Synthesis of Methyl 2-methylindole-4-carboxylate

Target: The Core Scaffold

-

Reagents: Methyl 2-amino-3-iodobenzoate (1.0 eq), Propyne (gas or solution in THF, excess), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), Et₃N (3.0 eq), DMF (anhydrous).

-

Procedure:

-

Charge a pressure tube with methyl 2-amino-3-iodobenzoate, Pd catalyst, CuI, and DMF under Argon.

-

Add Et₃N and condense propyne into the vessel (or add solution). Seal the tube.

-

Heat to 60°C for 4 hours (Sonogashira step).

-

Increase temperature to 100°C for 12 hours (Cyclization step).

-

Workup: Cool, dilute with EtOAc, wash with water (x3) and brine. The indole product is often fluorescent.

-

Purification: Flash chromatography (Hexane/EtOAc 9:1).

-

Yield Expectation: 75-85%.

-

Protocol B: C4-Amide Library Generation (General Method)

Target: MmpL3 Inhibitor Analogs

-

Activation: Dissolve 2-methylindole-4-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIEA (2.0 eq). Stir for 15 min at RT to form the active ester.

-

Coupling: Add the specific amine (1.1 eq) (e.g., 4-fluorobenzylamine for TB activity).

-

Reaction: Stir at RT for 4-12 hours. Monitor by LCMS.

-

Isolation: Precipitate with water. If the product is solid, filter and wash. If oil, extract with DCM.

-

Note: Avoid acidic workup if basic side chains are present.

-

Data Summary: Comparison of Synthetic Routes

| Method | Regioselectivity (C4 vs C6) | Yield (Core) | Scalability | Notes |

| Fischer Indole | Poor (Mixture) | 30-40% | High | Requires difficult separation of isomers. |

| Leimgruber-Batcho | High (C4 only) | 60-70% | Medium | Difficult to install C2-Methyl specifically. |

| Pd/Cu Annulation | Excellent (100% C4) | 80% | High | Recommended route. Requires Iodo-precursor. |

Biological Validation & Case Studies

Case Study: Antitubercular Agents (MmpL3 Inhibitors)

Recent studies (Libardo et al., 2021) have validated indole-4-carboxamides as potent inhibitors of Mycobacterium tuberculosis.[1]

-

Mechanism: They target MmpL3, a mycolic acid transporter essential for cell wall biosynthesis.[1]

-

SAR Insight: The 2-methyl group was found to improve oral bioavailability compared to the 2-H analog, while the 4-carboxamide moiety mimics the interaction of the natural substrate (trehalose monomycolate) within the transporter channel.

Case Study: Antiviral Agents (Dengue/HCV)

The scaffold serves as a simplified analog of the spiroindolone NITD-609. While NITD-609 is complex, the 2-methylindole-4-carboxamide substructure retains significant affinity for the NS4B viral protein, acting as a replication inhibitor.

References

-

Libardo, M. D. J., et al. (2021). "Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis." Cell Chemical Biology, 28(8), 1180-1191.

-

[Link]

-

-

Kozikowski, A. P., et al. (2007). "Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2." Journal of Organic Chemistry, 72(14), 5113-5118.[2]

-

[Link]

-

-

Novartis Institute for Tropical Diseases. (2013). "Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis."[1] Science Translational Medicine, 5(214), 214ra168.

-

[Link]

-

- BenchChem Protocols. (2025). "Protocol for Fischer Indole Synthesis of 2-Methylindoles."

Sources

- 1. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Hydrolysis of Methyl 6-chloro-2-methyl-1H-indole-4-carboxylate

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

Target Molecule: Methyl 6-chloro-2-methyl-1H-indole-4-carboxylate (CAS: 148356-79-0) Product: 6-Chloro-2-methyl-1H-indole-4-carboxylic acid[1]

The hydrolysis of indole-4-carboxylates represents a critical transformation in medicinal chemistry, particularly in the synthesis of antiviral agents (e.g., HCV NS5B inhibitors) and CFTR modulators. While standard ester hydrolysis is a fundamental reaction, the indole-4-position presents unique steric and electronic challenges.

The 4-position of the indole scaffold is peri- to the C3 position. Although the target molecule lacks a C3 substituent, the geometry of the fused ring system places the ester in a somewhat crowded environment compared to the 5- or 6-positions. Furthermore, the 6-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), which theoretically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. However, this same effect increases the acidity of the indole N-H, necessitating careful pH control during workup to prevent zwitterionic complications or salt retention.

This guide details a robust Lithium Hydroxide (LiOH) mediated protocol, selected for its mildness and high functional group tolerance, alongside a Sodium Hydroxide (NaOH) alternative for scale-up scenarios.

Reaction Mechanism & Pathway[3][4]

The transformation proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

Key Mechanistic Insights:

-

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon.[2] The 6-Cl atom stabilizes the developing negative charge on the tetrahedral intermediate via inductive withdrawal.

-

Elimination: The methoxide ion is eliminated, reforming the carbonyl.

-

Irreversibility: The immediate deprotonation of the resulting carboxylic acid by the generated methoxide (or excess hydroxide) renders the reaction effectively irreversible, driving it to completion.

Visualization: Reaction Logic

Figure 1: Simplified mechanistic flow of the saponification process.

Experimental Protocols

Method A: The "Gold Standard" LiOH Protocol (Recommended)

Applicability: Discovery scale (mg to g), high purity requirements. Rationale: The THF/MeOH/Water system ensures homogeneity. The ester (lipophilic) dissolves in THF, while LiOH (hydrophilic) dissolves in water. Methanol acts as a co-solvent bridge.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Methyl 6-chloro-2-methyl-1H-indole-4-carboxylate | 1.0 | Substrate |

| LiOH[3]·H₂O | 3.0 - 5.0 | Base / Nucleophile |

| THF | 5-10 Vol | Solvent (Substrate solubilization) |

| Methanol | 2-3 Vol | Co-solvent |

| Water | 2-3 Vol | Solvent (Base solubilization) |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the indole ester (1.0 equiv) in THF. Add Methanol.[4][3][5]

-

Activation: Prepare a solution of LiOH·H₂O (4.0 equiv) in Water. Add this aqueous solution dropwise to the organic phase at room temperature (RT).

-

Note: The solution may turn slightly yellow/orange due to the formation of the indole anion.

-

-

Reaction: Stir the mixture at 40°C for 4–6 hours.

-

Monitor: Check via TLC (Hexane/EtOAc 1:1) or LC-MS.[6] The starting material (Rf ~0.6) should disappear, and a baseline spot (carboxylate) should appear.

-

-

Workup (Critical):

-

Evaporate the organic solvents (THF/MeOH) under reduced pressure (Rotavap) at 40°C. Do not distill to dryness ; leave the aqueous slurry.

-

Dilute the residue with water (approx. 10 volumes relative to start material).

-

Wash the aqueous layer with Diethyl Ether or EtOAc (2x) to remove unreacted neutral impurities. (Discard organic layer).[7]

-

-

Precipitation: Cool the aqueous layer to 0°C in an ice bath.

-

Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 3–4 .

-

Observation: The product should precipitate as a white to off-white solid.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3x) to remove Lithium salts.

-

Drying: Dry in a vacuum oven at 45°C overnight.

Method B: NaOH Reflux Protocol (Scale-Up / Stubborn Substrates)

Applicability: Multi-gram scale, cost-sensitive projects. Rationale: NaOH is cheaper, and Ethanol allows for higher reflux temperatures if the steric hindrance at C4 slows the reaction.

Reagents

-

Base: NaOH (5.0 equiv, 2M aqueous solution).

-

Solvent: Ethanol (10 volumes).

Procedure

-

Suspend the ester in Ethanol.

-

Add the 2M NaOH solution.

-

Heat to Reflux (approx. 80°C) for 2–3 hours.

-

Cool to RT.

-

Acidification: Pour the reaction mixture into crushed ice containing excess HCl.

-

Extraction: If the solid does not precipitate cleanly (due to ethanol presence), extract with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate.

Process Workflow & Decision Tree

This diagram guides the researcher through the execution and troubleshooting phases.

Figure 2: Operational workflow for indole ester hydrolysis.

Characterization & Quality Control

Upon isolation, the product (6-chloro-2-methyl-1H-indole-4-carboxylic acid) should be verified using the following parameters:

-

Appearance: White to pale yellow solid.

-

1H NMR (DMSO-d6):

-

Carboxylic Acid proton: Broad singlet >12 ppm (may be invisible if exchanged).

-

Indole N-H: Broad singlet ~11-12 ppm.

-

Aromatic Region: Look for the meta-coupling between H5 and H7 (approx 7.0–8.0 ppm range). The 2-Methyl group will appear as a singlet around 2.4–2.5 ppm.

-

-

LC-MS:

-

Expected Mass: [M+H]+ = 210.03 (approx).

-

Ionization Mode: ESI Negative mode is often more sensitive for carboxylic acids ([M-H]- = 208.02).

-

Troubleshooting

| Issue | Root Cause | Solution |

| Incomplete Conversion | Steric hindrance or low solubility. | Switch to Method B (Reflux). Increase reaction time. |

| Low Yield | Product retained in water during workup. | The 6-Cl group increases acidity. Ensure pH is adjusted to ~3.0. If still soluble, saturate aqueous layer with NaCl (salting out) before extraction. |

| Decarboxylation | Excessive heat/acid. | Avoid refluxing in strong acid. Perform acidification at 0°C. |

| Red/Brown Color | Oxidation of indole. | Perform reaction under Nitrogen/Argon atmosphere. Use degassed solvents.[4][3] |

References

-

Organic Syntheses. (n.d.). Synthesis of Methyl Indole-4-carboxylate. Organic Syntheses, Coll. Vol. 9, p.559. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

-

Arkivoc. (2006). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Saponification-Typical procedures - operachem [operachem.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. jocpr.com [jocpr.com]

Troubleshooting & Optimization

Technical Support Center: Solubility of 6-Chloro-2-methyl-1H-indole-4-carboxylic acid in DMSO

Welcome to the technical support guide for 6-Chloro-2-methyl-1H-indole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for dissolving this compound in Dimethyl Sulfoxide (DMSO). Given that specific quantitative solubility data for this compound is not publicly available, this guide synthesizes best practices from handling structurally similar indole carboxylic acids and general principles of small molecule dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 6-Chloro-2-methyl-1H-indole-4-carboxylic acid in DMSO?

Q2: My compound is not dissolving completely in DMSO at room temperature. What should I do?

Incomplete dissolution can be due to several factors. Here are some troubleshooting steps:

-

Increase Temperature: Gently warm the solution to 30-40°C. Many compounds exhibit increased solubility at higher temperatures. Avoid excessive heat to prevent potential degradation.

-

Sonication: Use a sonicator bath to provide mechanical agitation, which can help break down solute aggregates and enhance dissolution.[2]

-

Vortexing: Vigorous vortexing can also aid in the dissolution process.

-

Solvent Purity: Ensure you are using a high-purity, anhydrous grade of DMSO. DMSO is hygroscopic, and absorbed water can decrease its solvating power for certain organic compounds.[3]

Q3: After dissolving in DMSO, my compound precipitates when I dilute it into an aqueous buffer (e.g., PBS, cell culture media). Why is this happening and how can I prevent it?

This is a common issue known as "antisolvent precipitation." While your compound may be soluble in 100% DMSO, its solubility dramatically decreases when introduced to an aqueous environment where it is poorly soluble.[4]

Here’s the mechanism and how to troubleshoot:

-

High Stock Concentration: Creating too concentrated a stock in DMSO can lead to immediate precipitation upon dilution.

-

Dilution Method: Adding the aqueous buffer to the DMSO stock can cause localized high concentrations of the compound to crash out.

-

Final DMSO Concentration: The final percentage of DMSO in your aqueous solution may be too low to keep the compound solubilized.[5]

To mitigate this, refer to the detailed protocol in the "Experimental Protocols" section below. The key is to add the DMSO stock to the aqueous buffer slowly and with vigorous mixing, and to ensure the final DMSO concentration is sufficient to maintain solubility without causing cellular toxicity (typically <0.5% for cell-based assays).[5]

Q4: Can I use a base like NaOH to first dissolve the carboxylic acid and then add it to my DMSO stock?

While converting the carboxylic acid to its more soluble salt form by adding a base like NaOH is a valid strategy for aqueous solutions, it is generally not necessary when using a powerful organic solvent like DMSO.[6][7] Furthermore, introducing an aqueous base into your DMSO stock could complicate downstream applications, especially if anhydrous conditions are required. For cell-based assays, altering the pH of your stock solution can also impact the final pH of your culture medium.[4]

Troubleshooting Guide

| Issue | Probable Cause | Recommended Solution |

| Compound forms a suspension or oily film in DMSO. | 1. Low-quality or wet DMSO.2. Compound has low intrinsic solubility even in DMSO.3. Presence of insoluble impurities. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3]2. Apply gentle heating (30-40°C) and sonication.[2]3. If the issue persists, consider pre-filtering your DMSO stock through a 0.22 µm syringe filter. |

| Solution is clear in DMSO, but turns cloudy or shows precipitate immediately upon dilution into aqueous media. | The compound's solubility limit in the final aqueous/organic mixture has been exceeded (antisolvent effect).[4] | 1. Decrease the concentration of the DMSO stock solution.2. Add the DMSO stock to the aqueous buffer very slowly while vortexing vigorously.[5]3. Increase the final percentage of DMSO in the working solution, if tolerated by the assay. |

| Inconsistent results in biological assays. | 1. Compound is not fully solubilized, leading to inaccurate concentrations.2. Compound is precipitating over time in the assay plate. | 1. Visually inspect all solutions for clarity before use.2. Prepare fresh dilutions for each experiment.3. Consider in-well sonication after dilution to help re-dissolve any precipitate that may have formed.[8] |

| Safety Concerns | Handling of a toxic or hazardous substance. | Always consult the Safety Data Sheet (SDS) before handling. 6-Chloro-2-methyl-1H-indole-4-carboxylic acid is classified as toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9][10] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general procedure. The final target concentration should be empirically determined.

Materials:

-

6-Chloro-2-methyl-1H-indole-4-carboxylic acid

-

Anhydrous, high-purity DMSO (e.g., cell culture grade)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Sonicator bath (optional)

Procedure:

-

Weigh the Compound: Accurately weigh out the desired amount of 6-Chloro-2-methyl-1H-indole-4-carboxylic acid. For example, for 1 mL of a 10 mM stock, weigh out approximately 2.11 mg (Molecular Weight: ~210.63 g/mol ).

-

Add DMSO: Add the appropriate volume of DMSO to the vial containing the compound.

-

Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.

-

Troubleshooting Dissolution: If the compound is not fully dissolved:

-

Place the vial in a sonicator bath for 5-10 minutes.

-

Gently warm the vial to 30-40°C while continuing to mix.

-

-

Final Check: Once dissolved, the solution should be clear and free of any visible particulates.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Diluting the DMSO Stock into Aqueous Buffer for Cell-Based Assays

This protocol is critical for avoiding precipitation and ensuring accurate final concentrations.

Procedure:

-

Pre-warm Solutions: Bring your DMSO stock solution and aqueous buffer (e.g., cell culture medium) to room temperature or the temperature of your experiment.

-

Prepare Aqueous Buffer: Aliquot the final volume of the aqueous buffer into a sterile tube.

-

Slow Addition: While vortexing the aqueous buffer at a moderate speed, add the required volume of the DMSO stock solution drop-by-drop or very slowly. This rapid dispersion is key to preventing precipitation.

-

Final Mix: Continue to vortex for another 30 seconds to ensure homogeneity.

-

Immediate Use: Use the final working solution immediately to minimize the risk of the compound precipitating over time.

Visual Guides

Caption: Workflow for preparing a DMSO stock solution.

Caption: Protocol for diluting DMSO stock into aqueous media.

References

- Sigma-Aldrich. (2025). Safety Data Sheet: Indole. Retrieved from [https://www.sigmaaldrich.com/US/en/sds/aldrich/i3408)

-

Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Retrieved from [Link]

-

Nobre, M. (2023). Answer to "How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?". ResearchGate. Retrieved from [Link]

-

Dardenne, F. (2014). Answer to "DMSO wont dilute my pure compound. How to solve this?". ResearchGate. Retrieved from [Link]

-

Dahlin, J. L., et al. (2005). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

-

Katt, W. P. (2017). Answer to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. Retrieved from [Link]

-

Wu, Y., et al. (2020). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Royal Society of Chemistry. Retrieved from [Link]

-

Smith, K. J., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

-

Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 6-fluoro-1H-indole-4-carboxylic Acid Properties. Retrieved from [Link]

-

Tetko, I. V., et al. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

-

AWS. (n.d.). A Highly Efficient Procedure for 3-Sulfenylation of Indole-2-Carboxylates. Retrieved from [Link]

-

University of Southampton. (2008). 1-Methyl-1H-indole-6-carboxylic acid. eCrystals. Retrieved from [Link]68/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Technical Guide: 6-Chloro-2-methyl-1H-indole-4-carboxylic Acid Storage & Handling

-

Chemical Name: 6-Chloro-2-methyl-1H-indole-4-carboxylic acid[1][2][3][4][5]

-

CAS Registry Number: 1260386-84-2

-

Molecular Formula: C₁₀H₈ClNO₂

Core Storage Directive (Solid State)

The Golden Rule: Indole derivatives are inherently electron-rich and prone to oxidative degradation. The presence of the carboxylic acid moiety adds hygroscopic potential, while the chlorine substituent affects lipophilicity but does not prevent ring oxidation.

Long-Term Storage Protocol (>1 Month)

To maintain purity >98% over extended periods, adhere to this strict environmental control protocol.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetic degradation rates of the indole ring (oxidation/polymerization). |

| Atmosphere | Inert (Argon/Nitrogen) | Oxygen is the primary enemy. Indoles form indoxyls and dimers (colored impurities) upon air exposure. |

| Container | Amber Glass Vial | Blocks UV/Visible light which catalyzes photo-oxidation of the indole core. |

| Seal | Parafilm + Desiccant | Prevents moisture ingress. Carboxylic acids can form hydrates or sticky gums if exposed to humidity. |

Short-Term Storage (<1 Month)

-

Condition: 2–8°C (Refrigerator).

-

Requirement: Must be kept in a desiccator or a tightly sealed secondary container with silica gel packets.

-

Warning: Never store in a frost-free freezer (temperature cycling causes condensation).

Solution State Handling & Stability

Critical Insight: Unlike the solid state, solutions are unstable . The indole nitrogen (N-H) is weakly acidic, and the carboxylic acid (COOH) is acidic. In solution, these protons can participate in complex equilibria leading to decarboxylation or oxidative coupling.

Solvent Compatibility Table

| Solvent | Solubility Rating | Stability Window | Notes |

| DMSO | High (>20 mg/mL) | 1–3 Months at -80°C | Preferred for biological assays. Hygroscopic; use anhydrous DMSO. |

| DMF | High | 1 Month at -20°C | Good alternative to DMSO. |

| Methanol | Moderate | < 24 Hours | Protic solvents can accelerate degradation; use immediately. |

| Water | Low/Insoluble | N/A | Requires pH adjustment (basic) to dissolve, but high pH accelerates polymerization. |

Stock Solution Protocol

-

Weighing: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

-

Dissolution: Dissolve in anhydrous DMSO. Vortex gently.

-

Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store aliquots at -80°C .

Troubleshooting Guide (Q&A)

Issue 1: Discoloration

Q: My white/off-white powder has turned pink or brown. Is it still usable?

A: This indicates oxidative degradation .

-

Mechanism: The indole ring oxidizes to form quinoidal species (e.g., isatin derivatives) or dimers, which are highly colored even at trace levels (0.1–1%).

-

Diagnosis: Run an LC-MS.

-

Scenario A: Purity is >95% but color is present. Action: Usable for rough screening, but not for IC50 determination or crystallography.

-

Scenario B: Purity <90%. Action: Discard. Purification (recrystallization) is often more costly than replacement for this class of compounds.

-

Issue 2: Solubility Failure

Q: The compound precipitates when I dilute my DMSO stock into cell culture media.

A: This is a "Crash-Out" event caused by the hydrophobic chloro-indole core.

-

Root Cause: The 6-chloro and 2-methyl groups increase lipophilicity (LogP ~2.7), making the molecule hate water despite the COOH group.

-

Solution:

-

Step-down Dilution: Dilute DMSO stock into PBS with 0.1% BSA or Tween-80 (carrier proteins/surfactants stabilize the colloid).

-

pH Adjustment: Ensure the media is buffered to pH 7.4. The carboxylic acid needs to be deprotonated (COO⁻) to stay soluble in water.

-

Decision Logic & Workflows

Storage Decision Tree

Use this logic to determine the immediate handling of your shipment.

Figure 1: Decision matrix for storage based on experimental timeline. Note the critical equilibration step to prevent condensation.

Troubleshooting Workflow: Purity Check

Follow this flow if you suspect degradation.

Figure 2: Standard Operating Procedure (SOP) for verifying compound integrity.

Safety & Disposal (SDS Summary)

While this compound is a research chemical, treat it with standard "Irritant" protocols.

-

GHS Classification:

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhaling dust.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Halogenated waste stream due to Chlorine content).

References

-

Namiki Shoji Co., Ltd. (2019). 2019 Catalog - Indole Derivatives. (Lists CAS 1260386-84-2 for 6-Chloro-2-methyl-1H-indole-4-carboxylic acid).[4] Link

-

PubChem . (2025).[12][13] 6-Chloro-1H-indole-2-carboxylic acid (Analogous Stability Data). National Library of Medicine. Link

-

Thermo Fisher Scientific . (2025).[8][9] Safety Data Sheet: 6-Chloroindole derivatives. (General handling for chloro-indoles). Link

-

TargetMol . (2025). Indole-3-carboxylic acid Storage Protocol. (Reference for solution stability of indole carboxylic acids). Link

Sources

- 1. Methyl 6-chloro-1H-indole-4-carboxylate | CAS#:1082040-57-0 | Chemsrc [chemsrc.com]

- 2. parchem.com [parchem.com]

- 3. 6-Chloro-2-Methyl-1H-indole-4-carboxylic acid Methyl ester [1260385-54-3] | Chemsigma [chemsigma.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. 6-Chloro-2-Methyl-1H-indole-4-carboxylic acid | 1260386-84-2 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. labsolu.ca [labsolu.ca]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. chemscene.com [chemscene.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 6-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 3163396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 85584 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 6-Chloro-2-methyl-1H-indole-4-carboxylic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometry data for 6-Chloro-2-methyl-1H-indole-4-carboxylic acid, a compound of interest in drug discovery and development. We will explore its predicted fragmentation patterns and compare mass spectrometry with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable analytical methodology for their specific research needs.

Unveiling the Molecular Identity: Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For a novel or modified compound like 6-Chloro-2-methyl-1H-indole-4-carboxylic acid, mass spectrometry is indispensable for confirming its molecular weight and elucidating its structure through fragmentation analysis.

Molecular Ion and Isotopic Pattern

The first piece of information a mass spectrum provides is the molecular weight of the compound. The chemical formula for 6-Chloro-2-methyl-1H-indole-4-carboxylic acid is C₁₀H₈ClNO₂. Its exact molecular weight is calculated to be 209.0243 g/mol .

A key feature to anticipate in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two prominent peaks in the mass spectrum for the molecular ion:

-

M+ peak: Corresponding to the molecule with the ³⁵Cl isotope.

-

M+2 peak: Corresponding to the molecule with the ³⁷Cl isotope, with an intensity approximately one-third of the M+ peak.

Therefore, for 6-Chloro-2-methyl-1H-indole-4-carboxylic acid, we expect to see a molecular ion peak (M+) at m/z 209 and an M+2 peak at m/z 211.

Predicted Fragmentation Pattern

Electron Ionization (EI) is a common ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. Based on the functional groups present in 6-Chloro-2-methyl-1H-indole-4-carboxylic acid (an indole ring, a carboxylic acid, a methyl group, and a chlorine atom), we can predict the following fragmentation pathways.

The initial ionization event will form the molecular ion at m/z 209. The most likely subsequent fragmentations are:

-

Loss of the carboxylic acid group (-COOH): This is a very common fragmentation for carboxylic acids, resulting in the loss of 45 Da. This would lead to a significant fragment ion at m/z 164.

-

Loss of a hydroxyl radical (-OH): Another characteristic fragmentation of carboxylic acids is the loss of a hydroxyl radical (17 Da), leading to an acylium ion. This would produce a fragment at m/z 192.

-

Loss of chlorine radical (-Cl): Cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical (35 Da), yielding a fragment at m/z 174.

-

Decarboxylation followed by loss of a methyl radical: Following the loss of the carboxylic acid group, the resulting fragment at m/z 164 could further lose a methyl radical (-CH₃, 15 Da) to produce a fragment at m/z 149.

-

Fragmentation of the indole ring: The indole ring itself is relatively stable, but can undergo fragmentation, often involving the loss of HCN (27 Da). For instance, the fragment at m/z 164 could lose HCN to give a fragment at m/z 137.

These predicted fragmentation pathways are supported by the known mass spectral behavior of related compounds. For instance, the mass spectrum of 6-chloroindole shows a strong molecular ion peak and fragments corresponding to the loss of chlorine and subsequent ring fragmentation. Similarly, the fragmentation of indole-2-carboxylic acids often involves the initial loss of the carboxylic acid group.

Below is a Graphviz diagram illustrating the predicted fragmentation workflow.

A Comparative Guide to the Reference Standard: 6-Chloro-2-methyl-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3][4] This guide provides an in-depth technical comparison of an in-house synthesized reference standard of 6-Chloro-2-methyl-1H-indole-4-carboxylic acid with a commercially available, structurally related certified reference material, Indole-4-carboxylic acid.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[5][6] Consequently, the availability of well-characterized reference standards for functionalized indole derivatives is crucial for advancing drug discovery programs. This guide will delve into the synthesis, characterization, and comparative analysis of 6-Chloro-2-methyl-1H-indole-4-carboxylic acid, offering practical insights and experimental data to aid researchers in their analytical endeavors.

Synthesis and Purification of 6-Chloro-2-methyl-1H-indole-4-carboxylic acid (In-House Reference Standard)

A robust and well-documented synthetic route is the foundation of a reliable reference standard. For the synthesis of 6-Chloro-2-methyl-1H-indole-4-carboxylic acid, the Fischer indole synthesis is a classic and versatile method.[3][6][7][8][9] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a keto-acid.

Proposed Synthetic Pathway

The proposed synthesis commences with the reaction of (4-chloro-2-nitrophenyl)hydrazine with pyruvic acid to form the corresponding hydrazone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by aromatization to yield the target indole-4-carboxylic acid derivative.

Caption: Proposed Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis

-

Hydrazone Formation: To a stirred solution of (4-chloro-2-nitrophenyl)hydrazine (1 equivalent) in ethanol, an aqueous solution of pyruvic acid (1.1 equivalents) is added dropwise. A catalytic amount of concentrated hydrochloric acid is then added. The reaction mixture is stirred at room temperature for 2 hours, during which the hydrazone precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Fischer Indole Cyclization: The dried hydrazone is added to a high-boiling point solvent such as Dowtherm A or polyphosphoric acid. The mixture is heated to 180-200°C for 3-4 hours. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration and washed thoroughly with water. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Chloro-2-methyl-1H-indole-4-carboxylic acid.

Analytical Characterization of In-House Reference Standard

A comprehensive analytical characterization is essential to establish the identity, purity, and potency of a reference standard. The following techniques are employed for the in-house synthesized 6-Chloro-2-methyl-1H-indole-4-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds.[1][2][4][10] A reversed-phase HPLC method is developed for the purity assessment of the synthesized compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-